molecular formula C12H12N2O5 B4420603 [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid

Cat. No.: B4420603
M. Wt: 264.23 g/mol
InChI Key: GCRQQWTWSHLEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid is a complex organic compound that features a quinoxaline ring fused with a dihydroquinoxalinone moiety

Properties

IUPAC Name

2-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10-5-14(11(16)6-19-7-12(17)18)9-4-2-1-3-8(9)13-10/h1-4H,5-7H2,(H,13,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRQQWTWSHLEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid typically involves the formation of the quinoxaline ring followed by functionalization to introduce the ethoxyacetic acid group. One common method involves the cyclization of o-phenylenediamine with a suitable diketone to form the quinoxaline core. Subsequent steps include oxidation and esterification reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its quinoxaline core is known for its biological activity, including antiviral and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as 3,4-dihydroquinoxalin-2-ones and quinoxalin-2-ones. These compounds share the quinoxaline core but differ in their functional groups and substitution patterns .

Uniqueness

What sets [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid apart is its unique combination of the quinoxaline ring with the ethoxyacetic acid group. This structural feature enhances its chemical reactivity and potential for diverse applications in various fields .

Biological Activity

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O5C_{12}H_{12}N_{2}O_{5} with a molecular weight of 264.23 g/mol. The compound features a quinoxaline core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds related to quinoxaline derivatives often exhibit significant pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The following sections detail specific biological activities associated with this compound.

1. Anticancer Activity

Studies have demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, a related compound showed potent inhibition against various cancer cell lines with IC50 values in the nanomolar range. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth .

CompoundTargetIC50 (nM)Cell Line
3dCDK20.013HL-60
JAK20.073Ramos
FLT30.056HCT-116

2. Anti-inflammatory Activity

Quinoxaline derivatives have also been studied for their anti-inflammatory properties. A related compound demonstrated greater anti-inflammatory activity than curcumin in vitro, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Preliminary data suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For example, specific derivatives showed minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents : The presence of electron-withdrawing groups can enhance the inhibitory activity against target enzymes.
  • Ring Structure : Cyclization into macrocyclic forms may improve selectivity and potency against specific biological targets .

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives:

  • Tumor Models : In vivo studies using mouse models demonstrated significant tumor growth inhibition when treated with quinoxaline derivatives at specified doses, showcasing their potential as anticancer agents.
    • Model : Ba/F3-JAK2V617F
    • Outcome : Mean tumor growth inhibition of 82% with a dosage of 75 mg/kg .
  • Inflammatory Response : A study assessed the anti-inflammatory effects in animal models where treatment with related compounds resulted in reduced markers of inflammation compared to control groups.

Q & A

Q. What are the key synthetic methodologies for synthesizing [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of tetrahydroquinoxaline precursors (e.g., ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) under controlled conditions (e.g., hydrogenation with Pd/C catalysts) .
  • Functionalization : Introduction of the ethoxy-acetic acid moiety via nucleophilic substitution or coupling reactions, requiring optimization of temperature, solvent (e.g., ethanol), and reaction time .
  • Purification : Recrystallization from ethanol or chromatography for high purity .
    Key analytical tools include TLC for reaction monitoring, NMR (1H/13C) for structural confirmation, and MS for molecular weight validation .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • Spectroscopy : 1H NMR (e.g., δ ~2.5–3.5 ppm for acetic acid protons) and 13C NMR (e.g., carbonyl signals at ~170–180 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]+ at m/z 207.2) .
  • X-ray Crystallography : For resolving hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions in crystal packing) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Classification : Likely irritant (H315, H319) based on structural analogs; use PPE (gloves, goggles) .
  • Storage : Room temperature in airtight containers to prevent hydrolysis of the ester/acid groups .
  • Waste Disposal : Follow institutional guidelines for carboxylic acid derivatives .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinoxaline core influence biological activity?

  • Electron-withdrawing groups (e.g., 4-fluorophenoxy) enhance interactions with biological targets (e.g., enzymes) by increasing electrophilicity .
  • Methoxy/ethoxy groups improve solubility and bioavailability, as seen in analogs with antimicrobial activity .
  • SAR Studies : Replace the ethoxy group with morpholino or thiazole moieties to modulate target specificity .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Loading : Adjust Pd/C concentrations (e.g., 5–10 wt%) to balance hydrogenation efficiency and cost .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., keto-enol tautomerism) .
  • Crystallographic Validation : Compare experimental XRD data with DFT-calculated structures to resolve ambiguities .
  • Deuterated Solvents : Eliminate solvent peak interference in 13C NMR .

Q. What strategies are effective in designing analogs for specific biological targets (e.g., anticancer agents)?

  • Scaffold Hopping : Replace the tetrahydroquinoxaline core with pyridazinone or benzothiazole systems to explore new activity profiles .
  • Bioisosterism : Substitute the acetic acid group with sulfonamide or phosphonate to enhance binding affinity .
  • In Silico Screening : Use molecular docking to predict interactions with kinases or DNA topoisomerases .

Q. What role does crystallography play in understanding the compound’s stability?

  • Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds stabilize the crystal lattice, reducing hygroscopicity .
  • Packing Motifs : Layered structures (parallel to the (112) plane) influence melting points and solubility .
  • Tautomeric Forms : XRD identifies dominant tautomers (e.g., keto vs. enol), critical for reactivity studies .

Q. What mechanisms underlie the compound’s potential pharmacological effects?

  • Enzyme Inhibition : Quinoxaline derivatives inhibit dihydrofolate reductase (DHFR) in antimicrobial studies .
  • Receptor Modulation : Analogous structures (e.g., 4-methoxyphenylacetamide) act as serotonin receptor ligands .
  • Oxidative Stress : The α-keto group may chelate metal ions, altering redox pathways in cancer cells .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic Conditions : Hydrolysis of the ester group to carboxylic acid occurs at pH < 3 .
  • Thermal Degradation : TGA/DSC analysis shows decomposition above 200°C, with ethanol recrystallization preserving integrity .
  • Light Sensitivity : UV-Vis studies recommend amber vials to prevent photooxidation of the quinoxaline ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.